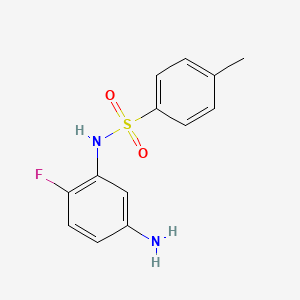
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2-fluorophenyl)-4-methylbenzene-1-sulfonamide, commonly known as AF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AF-1 is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mecanismo De Acción
AF-1 exerts its effects by inhibiting specific enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and contributes to their survival and proliferation. AF-1 also inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications. Additionally, AF-1 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AF-1 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. AF-1 also reduces blood glucose levels in diabetic mice by improving insulin sensitivity. Additionally, AF-1 has anti-inflammatory properties and reduces inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-1 has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. AF-1 has also been found to have low toxicity and high selectivity for specific enzymes and proteins. However, AF-1 has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and effectiveness. Additionally, AF-1 has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of AF-1. One potential direction is to investigate its efficacy in human clinical trials for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize the synthesis method of AF-1 to improve its yield and bioavailability. Additionally, further research is needed to understand the safety and toxicity of AF-1 in humans and to identify potential drug-drug interactions. Finally, the development of novel derivatives of AF-1 with improved solubility and selectivity for specific enzymes and proteins may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
AF-1 can be synthesized through several methods, including the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-amino-2-fluorobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The yield of AF-1 can be optimized by controlling the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
AF-1 has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. AF-1 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce blood glucose levels in diabetic mice by improving insulin sensitivity. Additionally, AF-1 has anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-8-10(15)4-7-12(13)14/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUCDVJOJWKISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

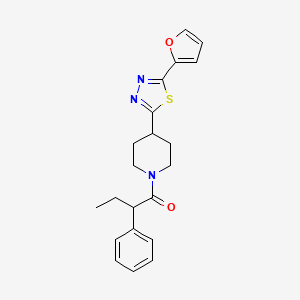
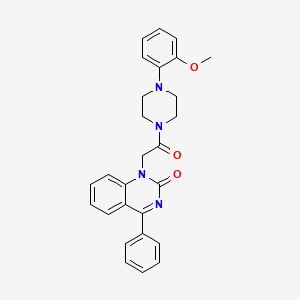


![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)
![4-Methyl-3-{[(5-methyl-2-thienyl)carbonyl]-amino}benzoic acid](/img/structure/B2950602.png)
![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)
![2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2950606.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2950608.png)
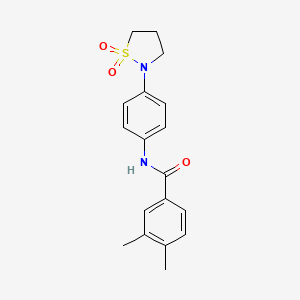
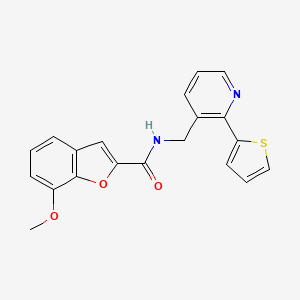

![N-(5-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2950613.png)